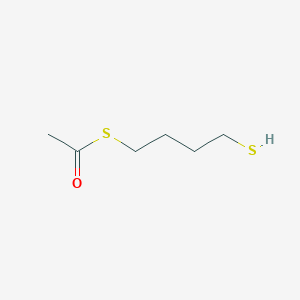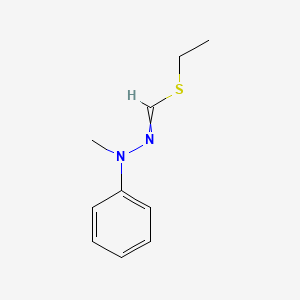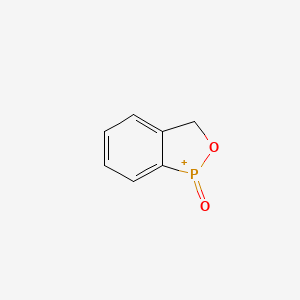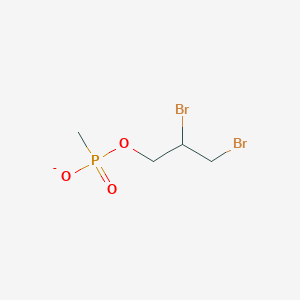
2,3-Dibromopropyl methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromopropyl methylphosphonate is a chemical compound known for its applications in various fields, including flame retardants and industrial processes. This compound is characterized by the presence of bromine atoms and a methylphosphonate group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromopropyl methylphosphonate typically involves the bromination of propyl methylphosphonate. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 3 positions of the propyl group.
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination reactors where propyl methylphosphonate is treated with bromine. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibromopropyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding propyl methylphosphonate.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of propyl methylphosphonate.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,3-Dibromopropyl methylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed as a flame retardant in various materials, including textiles and plastics.
Mecanismo De Acción
The mechanism of action of 2,3-dibromopropyl methylphosphonate involves its interaction with specific molecular targets. The bromine atoms and the methylphosphonate group play crucial roles in its reactivity and interactions with other molecules. The compound can inhibit certain enzymatic activities or disrupt cellular processes, depending on its application.
Comparación Con Compuestos Similares
2,3-Dibromopropyl methylphosphonate can be compared with other similar compounds, such as:
Tris(2,3-dibromopropyl) phosphate: Another brominated flame retardant with similar applications but different chemical structure.
2,3-Dibromopropyl isocyanurate: A compound with similar bromine content but different functional groups and applications.
Uniqueness: this compound is unique due to its specific combination of bromine atoms and a methylphosphonate group, which confer distinct chemical properties and reactivity compared to other brominated compounds.
Propiedades
Número CAS |
114176-70-4 |
|---|---|
Fórmula molecular |
C4H8Br2O3P- |
Peso molecular |
294.89 g/mol |
Nombre IUPAC |
2,3-dibromopropoxy(methyl)phosphinate |
InChI |
InChI=1S/C4H9Br2O3P/c1-10(7,8)9-3-4(6)2-5/h4H,2-3H2,1H3,(H,7,8)/p-1 |
Clave InChI |
JMHFFXFNGJDCEN-UHFFFAOYSA-M |
SMILES canónico |
CP(=O)([O-])OCC(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



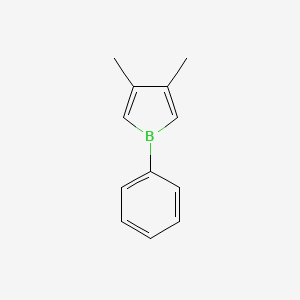
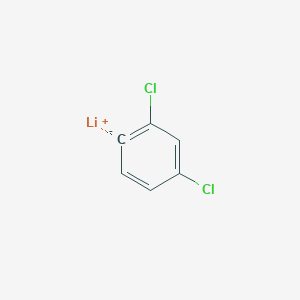

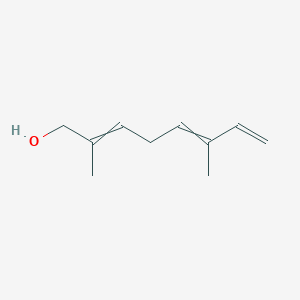

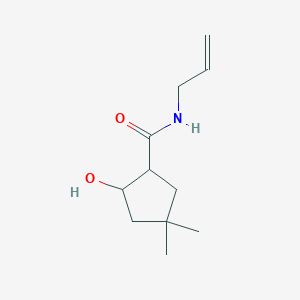

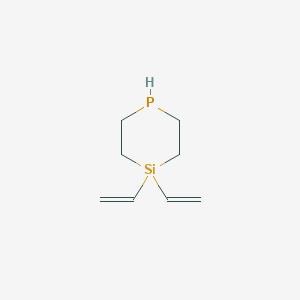
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
